N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a pyrrole ring, an oxadiazole ring, and a dioxole ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Dioxole is a heterocyclic compound composed of a five-membered ring that includes two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The pyrrole, oxadiazole, and dioxole rings could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present would all influence its properties .科学的研究の応用
- The compound has been investigated as a potential targeted kinase inhibitor (TKI). Specifically, halogenated derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines .
- Among these derivatives, compound 5k emerged as a potent inhibitor, showing activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values were comparable to the well-known TKI sunitinib .
- Mechanistic studies revealed that compound 5k induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a multi-targeted kinase inhibitor .
- While not extensively studied, compounds with similar structural features have demonstrated antimicrobial potential. For instance, derivatives containing imidazole or pyrrole moieties have shown good activity against microbial pathogens .
- Although not directly related to the compound , indazole-containing molecules (which share some similarities with our compound) have been investigated for their antifungal properties. Electropositivity appears to enhance antifungal activity .
- Derivatives derived from pyridine and indole have been explored for their in vitro antitubercular activity. These compounds exhibited promising results against Mycobacterium tuberculosis and Mycobacterium bovis .
- Researchers continue to explore modifications to the compound’s structure to enhance its potency, selectivity, and pharmacological properties. Halogen atoms play a crucial role in optimizing TKIs, and this compound provides a valuable scaffold for further drug design .
- Molecular docking studies have revealed binding interactions between the compound and various enzymes, similar to those observed with sunitinib. Understanding these interactions aids in designing more effective inhibitors .
Cancer Therapy and Kinase Inhibition
Antimicrobial Properties
Antifungal Activity
Antitubercular Activity
Medicinal Chemistry and Drug Design
Biological Mechanisms and Molecular Docking
将来の方向性
特性
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-2-21-7-3-4-12(21)16-19-15(25-20-16)9-18-17(22)11-5-6-13-14(8-11)24-10-23-13/h3-8H,2,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOPCVLGWPXHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。